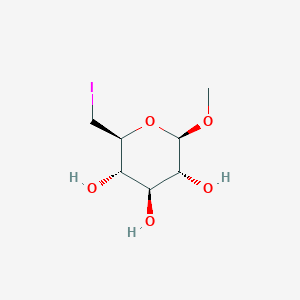

Methyl 6-deoxy-6-iodo-beta-D-glucopyranoside

Description

Systematic Nomenclature and Structural Identification

The compound is systematically named methyl 6-deoxy-6-iodo-β-D-glucopyranoside , adhering to IUPAC conventions for carbohydrate nomenclature. The β-anomeric configuration indicates that the hydroxyl group at the C1 position is oriented trans to the C6 substituent. Its molecular formula is C₇H₁₃IO₅ , with a molecular weight of 304.08 g/mol .

The pyranose ring adopts the stable $$ ^4C_1 $$ chair conformation, as confirmed by X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. Key structural features include:

- Iodo substitution : The iodine atom replaces the hydroxyl group at C6, introducing steric bulk and polarizability.

- Methyl glycoside : The anomeric hydroxyl group is methylated, stabilizing the glycosidic bond against hydrolysis.

Table 1: Structural Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | C₇H₁₃IO₅ |

| Molecular Weight | 304.08 g/mol |

| Anomeric Configuration | β-D |

| Ring Conformation | $$ ^4C_1 $$ chair |

| Key Functional Groups | Iodo (C6), Methoxy (C1), Hydroxyls (C2, C3, C4) |

Historical Context in Carbohydrate Chemistry

The synthesis of 6-deoxy-6-iodohexopyranosides emerged in the late 20th century as chemists sought stable intermediates for glycosylation reactions. Early work by Sikorski et al. (2009) demonstrated the utility of methyl 6-deoxy-6-iodo-α-D-glucopyranoside in elucidating rotational preferences of pyranose substituents through X-ray diffraction. The β-anomer gained prominence due to its compatibility with enzymatic glycosylation systems and its role in synthesizing S-linked glycoconjugates.

A pivotal application lies in medicinal chemistry, where 6-deoxy-6-iodo derivatives serve as precursors to antiviral agents. For example, carborane-modified glucosides derived from this compound have shown promise in targeting rotavirus adhesion mechanisms.

Position Within the 6-Deoxy-Iodohexopyranoside Family

This compound belongs to a broader class of 6-deoxy-iodohexopyranosides, characterized by iodine substitution at the C6 position. Key distinctions from related structures include:

Table 2: Comparative Analysis of 6-Deoxy-Iodohexopyranosides

| Compound | Molecular Formula | Molecular Weight (g/mol) | Anomeric Configuration | Key Applications |

|---|---|---|---|---|

| Methyl 6-deoxy-6-iodo-β-D-glucopyranoside | C₇H₁₃IO₅ | 304.08 | β-D | Glycoconjugate synthesis |

| 6-Deoxy-6-iodo-D-glucopyranose | C₆H₁₁IO₅ | 290.05 | α/β mixture | Metabolic studies |

| Methyl 6-deoxy-6-iodo-α-D-glucopyranoside | C₇H₁₃IO₅ | 304.08 | α-D | Crystallographic models |

The β-D configuration enhances metabolic stability compared to the α-anomer, making it preferable for drug design. Unlike 6-deoxy-6-iodo-D-glucopyranose, the methyl glycoside form avoids hemiacetal ring-opening, ensuring compatibility with aqueous and organic reaction conditions.

Structural analyses reveal that iodine’s polarizability facilitates halogen bonding in crystal lattices, while the methyl group at C1 prevents unwanted anomerization. These properties underscore its role as a scaffold for developing iodine-containing glycoconjugates with tailored bioactivity.

Structure

3D Structure

Properties

Molecular Formula |

C7H13IO5 |

|---|---|

Molecular Weight |

304.08 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6R)-2-(iodomethyl)-6-methoxyoxane-3,4,5-triol |

InChI |

InChI=1S/C7H13IO5/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-7,9-11H,2H2,1H3/t3-,4-,5+,6-,7-/m1/s1 |

InChI Key |

MAZXJZHWRBSRKM-XUUWZHRGSA-N |

Isomeric SMILES |

CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CI)O)O)O |

Canonical SMILES |

COC1C(C(C(C(O1)CI)O)O)O |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

The Appel reaction facilitates nucleophilic substitution at the primary hydroxyl group (C-6) of methyl α-D-glucopyranoside. Triphenylphosphine reacts with iodine to generate iodotriphenylphosphonium iodide, which activates the hydroxyl group for displacement by iodide.

Stepwise Protocol

- Starting Material : Methyl α-D-glucopyranoside (5.00 g, 25.8 mmol).

- Reagents :

- Triphenylphosphine (2.0 equiv, 13.5 g, 51.6 mmol)

- Iodine (1.5 equiv, 9.96 g, 39.2 mmol)

- Imidazole (1.5 equiv, 2.64 g, 38.7 mmol)

- Solvent : Anhydrous THF or DMF (100 mL).

- Conditions : Reflux at 50–70°C for 1–16 hours under nitrogen.

- Workup :

- Quench with aqueous sodium thiosulfate (10% w/v).

- Extract with ethyl acetate, dry over MgSO₄, and concentrate.

- Purification : Column chromatography (ethyl acetate/hexane or dichloromethane/methanol).

Alternative Synthetic Routes

Tosylation-Iodide Displacement

Radical Deiodination Follow-Up

Calcium hypophosphite (Ca(H₂PO₂)₂) in water mediates deiodination for downstream applications (e.g., quinovose synthesis).

Optimization and Scalability

Solvent Effects

Temperature and Time

- 50°C : Minimizes side reactions (e.g., anomeric center epimerization).

- Extended Time (16 hours) : Required for complete conversion in DMF.

Characterization Data

Spectroscopic Analysis

Crystallography

Comparative Analysis of Methods

| Method | Reagents | Solvent | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Appel Reaction | PPh₃, I₂, imidazole | THF | 1 | 74 | |

| Tosylation-Iodide | TsCl, NaI | Butanone | 6 | 89 | |

| Radical Deiodination | Ca(H₂PO₂)₂ | H₂O | 16 | 91 |

Challenges and Solutions

Competing Reactions

Scientific Research Applications

Methyl 6-deoxy-6-iodo-beta-D-glucopyranoside is a modified glucose derivative with a methyl group at the anomeric position and an iodine atom at the 6-position of the glucopyranoside structure. It exists in two anomeric forms, alpha and beta, with the beta form being more prevalent in solution. This compound is primarily used in biochemical research to study carbohydrate metabolism and enzyme interactions. It can also serve as a precursor for synthesizing more complex carbohydrate structures for drug development and glycoscience research. Its ability to mimic natural sugars makes it useful for investigating receptor-ligand interactions in biological systems.

Applications in Biochemical Research

This compound is a valuable tool for studying carbohydrate metabolism and enzyme interactions due to its unique structure. Research shows that this compound can interact with glucose transporters and other proteins involved in carbohydrate metabolism. These interactions are crucial for understanding how modifications to sugar structures can influence biological processes and metabolic pathways.

Interaction Studies Interaction studies have focused on the compound's binding properties with various proteins and enzymes. For example, in boron neutron capture therapy (BNCT), the GLUT1 transporter, which is overexpressed on various cancers, is responsible for the uptake process, and understanding the molecular interactions between the ligand and the transporter is central from a drug development perspective .

Metabolic Studies this compound can influence insulin sensitivity and glucose metabolism. Studies comparing its effects with other sugars, such as 3-O-methyl-D-glucose, have shown that it exhibits similar biological behavior under insulin-resistant conditions, suggesting potential applications in understanding metabolic disorders.

Use as a Precursor

In drug development and glycoscience research, this compound can serve as a precursor for synthesizing more complex carbohydrate structures.

Receptor-Ligand Interactions

Mechanism of Action

The mechanism of action of Methyl 6-deoxy-6-iodo-beta-D-glucopyranoside largely depends on its interactions with other molecules. The iodine atom can participate in halogen bonding, which influences the compound’s binding affinity and specificity. Additionally, the compound’s structure allows it to mimic natural sugars, potentially interacting with carbohydrate-binding proteins and enzymes.

Comparison with Similar Compounds

Structural Analogues with Different C6 Substituents

The C6 position of glucopyranosides is a critical site for modifications. Below is a comparison of key analogues:

Key Observations :

- Reactivity : The iodo substituent exhibits superior leaving group ability compared to chloro or ester groups, enabling efficient SN2 reactions in glycosylation .

- Conformation : Deuterium labeling (e.g., 6-deutero derivatives) reveals that bulky substituents like iodine minimally alter the dominant gt conformation of the C5–C6 bond, as shown by NMR studies .

- Biological Activity: Amino and ester derivatives are more relevant in bioactivity studies (e.g., antimicrobial or enzyme inhibition), whereas iodo derivatives are primarily synthetic intermediates .

Iodo vs. Chloro Derivatives

- Iodo : Synthesized via halogenation using iodine/triphenylphosphine (91% yield in THF) . The iodo group facilitates downstream reactions, such as radical dehalogenation to generate 6-deoxy sugars .

- Chloro : Requires harsher conditions (e.g., SOCl2 or PCl5), with lower yields due to competing side reactions .

Deuterium and Azide Analogues

- Deuterated Derivatives : Prepared by catalytic hydrogenation of 6-iodo precursors (e.g., H2/Pd-C), preserving stereochemistry .

- Azide Derivatives : Synthesized via nucleophilic displacement (e.g., NaN3), enabling "click chemistry" applications .

Conformational Analysis

Molecular mechanics calculations and NMR studies demonstrate:

- Amino Substituent: Introduces conformational flexibility, resulting in a 1:1 mixture of gg and gt conformers due to hydrogen bonding with adjacent hydroxyls .

Biological Activity

Methyl 6-deoxy-6-iodo-beta-D-glucopyranoside (MDIG) is a modified glucose derivative that has garnered interest due to its unique structural characteristics and potential biological activities. This compound is particularly relevant in the study of carbohydrate metabolism, insulin sensitivity, and its interactions with various proteins and enzymes involved in metabolic pathways.

Chemical Structure and Properties

MDIG is characterized by the presence of a methyl group at the anomeric position and an iodine atom at the 6-position of the glucopyranoside structure. Its molecular formula is CHOI, and it exists primarily in two anomeric forms: alpha and beta, with the beta form being more stable in solution due to favorable steric interactions.

Biological Activity

Research indicates that MDIG exhibits significant biological activity, particularly in relation to glucose metabolism and insulin sensitivity. Key findings include:

- Insulin-Mediated Uptake : MDIG has been shown to be rapidly taken up by adipocytes, with insulin significantly enhancing this transport. Studies indicate that MDIG behaves similarly to 3-O-methyl-D-glucose under insulin-resistant conditions, suggesting its utility in metabolic studies related to diabetes .

- GLUT Transporter Interactions : MDIG interacts with glucose transporters (GLUTs), particularly GLUT1, which is overexpressed in various cancers. This interaction is crucial for understanding how modifications to sugar structures can influence metabolic pathways and receptor-ligand interactions .

Comparative Analysis with Similar Compounds

To better understand the unique properties of MDIG, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Methyl 2,3,4-tri-O-acetyl-6-deoxy-6-iodo-beta-D-glucopyranoside | Acetyl groups at positions 2, 3, and 4 | Increased lipophilicity; altered reactivity |

| Methyl 6-deoxy-alpha-D-glucopyranoside | Lacks iodine; retains hydroxyl groups | More hydrophilic; different biological activity |

| Methyl 3-O-methyl-D-glucose | Methyl group at position 3; no iodine | Similar metabolic effects; different binding affinities |

| Methyl 2,3-dideoxy-beta-D-glucose | Missing hydroxyl groups at positions 2 and 3 | Different reactivity; potential use in metabolic studies |

MDIG's iodine substitution at the sixth carbon significantly impacts its chemical reactivity and biological interactions compared to these similar compounds.

Case Studies and Research Findings

- Metabolic Studies : In studies involving insulin-resistant models, MDIG demonstrated similar uptake characteristics to other glucose analogs. This suggests its potential as a tool for measuring modifications in glucose transport mechanisms under pathological conditions .

- In Vitro Evaluations : Various in vitro studies have assessed the binding affinity of MDIG to GLUT transporters. These studies have shown that subtle structural changes can significantly affect the delivery capacity of glucose analogs in therapeutic applications .

- Synthetic Pathways : The synthesis of MDIG typically involves selective iodination of 6-deoxy-D-glucose followed by methylation at the anomeric position. This synthetic route has been optimized for yield and purity using various protecting group strategies .

Chemical Reactions Analysis

Nucleophilic Substitution at the 6-Position

The iodine atom at C6 is highly reactive toward nucleophilic displacement, enabling selective modifications.

-

Mechanism : The substitution proceeds via an S

2 pathway, with iodide acting as a leaving group. Silver acetate facilitates bromide/acetate ion generation, enhancing reaction rates .

Acid-Catalyzed Hydrolysis

The glycosidic bond undergoes hydrolysis under acidic conditions, yielding free sugars:

| Condition | Product | Observations | References |

|---|---|---|---|

| 2 M HCl, 90–115°C, 7 h | 6-Deoxy-6-thio-D-glucopyranose | Partial anomerization (α/β ratio 56:44) |

Acetolysis and Migration Reactions

Reactions involving acetyl group migration and methoxy rearrangement:

| Reaction | Conditions | Product | Notes | References |

|---|---|---|---|---|

| Acetolysis with Br |

text| Br$$_2$$

, AgOAc (catalytic) | Methyl 3-acetoxy-2-bromo-2-deoxy-α-D-arabino-hexopyranoside | 20% methoxy migration to C2 observed | |

-

Mechanism : Bromine initiates acetolysis, while silver ions stabilize intermediates. Methoxy migration likely proceeds via oxocarbenium ion formation .

Reductive Deiodination

Zinc-mediated reduction removes the iodine substituent:

| Reagent | Product | Application | References |

|---|---|---|---|

| Zn dust, acidic conditions | Methyl 6-deoxy-β-D-glucopyranoside | Simplifies structure for metabolic studies |

Comparative Reactivity Insights

-

Steric and Electronic Effects : The β-anomer’s equatorial iodine enhances accessibility for nucleophilic attack compared to α-anomers .

-

Protecting Groups : Acetyl or benzyl groups at C2, C3, and C4 direct reactivity to C6, minimizing side reactions.

Key Structural and Mechanistic Data

-

Conformation :

chair conformation stabilized by O–H···O hydrogen bonds. -

Iodine Interactions : Short I···O contacts (3.2–3.5 Å) contribute to lattice stability.

-

: δ 5.02 (d, H1), 3.45–3.70 (m, H2–H5) -

: δ 102.1 (C1), 72.4–75.8 (C2–C5), 9.8 (C6)

Q & A

Q. What are the key synthetic routes for Methyl 6-deoxy-6-iodo-beta-D-glucopyranoside, and how do reaction conditions influence yield and purity?

Synthesis typically involves halogenation at the C6 position of methyl beta-D-glucopyranoside. A common approach is the substitution of a hydroxyl or leaving group (e.g., mesyl or tosyl) with iodide. For example:

- Step 1 : Protect hydroxyl groups (e.g., using acetyl or benzyl groups) to prevent side reactions.

- Step 2 : Introduce a leaving group (e.g., via mesylation or tosylation) at C5.

- Step 3 : Perform nucleophilic substitution with NaI or KI in polar aprotic solvents (e.g., DMF) at elevated temperatures (60–80°C) .

- Critical factors : Solvent polarity, reaction time, and stoichiometric excess of iodide significantly impact yield. Purification via column chromatography or recrystallization is essential to isolate the product (typical yields: 50–70%) .

Q. How can researchers characterize the stereochemical integrity of this compound post-synthesis?

- NMR spectroscopy : Use - and -NMR to confirm the beta-configuration (anomeric proton coupling constant ) and absence of epimerization. The C6 iodine substitution causes a downfield shift in -NMR (C6 resonance ~30–40 ppm) .

- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF confirms molecular weight (expected m/z: ~352 [M+Na]) and isotopic pattern (iodine has a natural abundance of 100% for ) .

Q. What are the stability considerations for storing this compound in laboratory settings?

- Light sensitivity : Iodo compounds are prone to photodecomposition. Store in amber vials at –20°C under inert gas (argon/nitrogen) to prevent oxidation .

- Hydrolysis risk : The glycosidic bond is stable in neutral conditions but may hydrolyze under acidic or enzymatic conditions. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) periodically .

Advanced Research Questions

Q. How can this compound be used to study glycosidase substrate specificity?

- Enzymatic assays : Use the compound as a competitive inhibitor or substrate analog in kinetic studies with beta-glucosidases. Monitor hydrolysis rates via UV/Vis (e.g., coupled with chromogenic reagents) or HPLC. Compare activity with non-iodinated analogs to assess steric/electronic effects of iodine .

- Structural studies : Co-crystallize with enzymes (e.g., GH1 family glucosidases) to analyze binding interactions. The iodine atom’s electron density aids in resolving active-site conformations via X-ray crystallography .

Q. What strategies mitigate challenges in regioselective iodination during synthesis?

- Protecting group selection : Use orthogonal protecting groups (e.g., acetyl for temporary protection, benzyl for long-term stability) to ensure iodination occurs exclusively at C6.

- Catalytic approaches : Explore phase-transfer catalysts (e.g., tetrabutylammonium iodide) to enhance iodide nucleophilicity in biphasic systems, improving regioselectivity .

- Troubleshooting : If iodination is incomplete, analyze by TLC (silica gel, 5% HSO/ethanol visualization) and optimize stoichiometry or reaction time .

Q. How does the iodine substituent influence the compound’s reactivity in glycosylation reactions?

- Electron-withdrawing effects : The C6 iodine reduces electron density at the anomeric center, potentially slowing glycosylation kinetics. Use promoters like NIS (N-iodosuccinimide) or TMSOTf to enhance reactivity in oligosaccharide synthesis .

- Steric hindrance : The bulky iodine atom may restrict access to certain glycosyltransferases or limit coupling efficiency in solid-phase synthesis. Computational modeling (e.g., DFT) can predict steric clashes .

Q. What in vivo applications are feasible for this compound in metabolic tracking?

- Radiolabeling : Substitute with or for PET/SPECT imaging to track glucose metabolism in model organisms. Validate specificity via control experiments with non-iodinated analogs .

- Toxicity profiling : Conduct cytotoxicity assays (e.g., MTT) in mammalian cell lines to establish safe dosages for in vivo use. Note that iodine’s lipophilicity may affect membrane permeability .

Methodological Considerations

Q. How to resolve discrepancies in reported synthetic yields for iodinated glycosides?

Q. What analytical techniques differentiate this compound from its 6-chloro or 6-bromo analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.